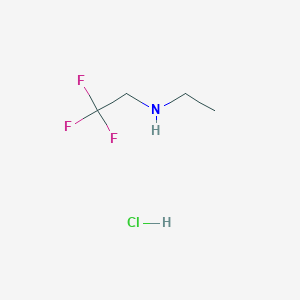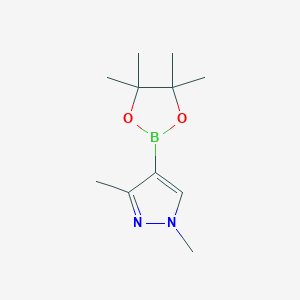
Ethyl(2,2,2-trifluorethyl)amin-Hydrochlorid
Übersicht
Beschreibung
N-ethyl-2,2,2-trifluoroethanamine hydrochloride is a chemical compound with the molecular formula C4H9ClF3N. It is a derivative of ethylamine, where the ethyl group is substituted with a trifluoromethyl group. This compound is often used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Wissenschaftliche Forschungsanwendungen
N-ethyl-2,2,2-trifluoroethanamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Ethyl(2,2,2-trifluoroethyl)amine hydrochloride is a synthetic compound that has gained increasing interest in scientific research due to its unique properties and potential applications. It is a reagent in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .
Mode of Action
This process involves the formation of a five-membered ring, with the nitroalkene being simultaneously fixed and activated by the N-H bond of the squaramide .
Biochemical Pathways
The compound is involved in the N-trifluoroethylation of anilines, a process that can afford a wide range of N-trifluoroethylated anilines . This process is part of a larger biochemical pathway involving the synthesis of arachidonylethanolamide analogs .
Pharmacokinetics
, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Ethyl(2,2,2-trifluoroethyl)amine hydrochloride is the production of N-trifluoroethylated anilines . These compounds have a wide range of applications in synthetic organic, medicinal, and agrochemistry .
Action Environment
The action of Ethyl(2,2,2-trifluoroethyl)amine hydrochloride can be influenced by various environmental factors. For instance, it is known that the compound is a volatile organic compound , which means its action can be influenced by factors such as temperature and pressure. Additionally, the compound is soluble in water, ethanol, and chloroform, slightly soluble in benzene, and hardly soluble in ether , which can also influence its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Ethyl(2,2,2-trifluoroethyl)amine hydrochloride plays a significant role in biochemical reactions. It is used as a reagent in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors . The compound interacts with various enzymes and proteins, including those involved in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
Ethyl(2,2,2-trifluoroethyl)amine hydrochloride affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been used in the synthesis of analogs that show affinity for cannabinoid receptors, which are involved in cell signaling pathways . Additionally, it can impact gene expression by acting as a reagent in the synthesis of specific derivatives that modulate cellular functions.
Molecular Mechanism
The molecular mechanism of Ethyl(2,2,2-trifluoroethyl)amine hydrochloride involves its interactions at the molecular level. The compound can bind to biomolecules, leading to enzyme inhibition or activation. For example, it has been used in the iron porphyrin-catalyzed N-trifluoroethylation of anilines, a process that involves cascade diazotization and N-trifluoroethylation reactions . These interactions result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl(2,2,2-trifluoroethyl)amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is known to be moderately toxic and can emit toxic fumes when heated to decomposition . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of Ethyl(2,2,2-trifluoroethyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, it has been shown to be moderately toxic by unspecified routes . Understanding the threshold effects and potential toxicity at high doses is crucial for its safe use in research and applications.
Metabolic Pathways
Ethyl(2,2,2-trifluoroethyl)amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which the compound is involved.
Transport and Distribution
The transport and distribution of Ethyl(2,2,2-trifluoroethyl)amine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is soluble in water, ethanol, and chloroform, but slightly soluble in benzene and hardly soluble in ether . These solubility properties affect its localization and accumulation within cells and tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ethyl-2,2,2-trifluoroethanamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylamine with trifluoroacetic acid, followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:
Temperature: Room temperature to moderate heating.
Solvents: Common solvents include diethyl ether and methanol.
Catalysts: Catalysts such as lithium aluminum hydride can be used for the reduction step.
Industrial Production Methods
In industrial settings, the production of ethyl(2,2,2-trifluoroethyl)amine hydrochloride often involves large-scale batch reactions. The process may include:
Continuous flow reactors: To ensure consistent product quality and yield.
Purification steps: Such as recrystallization or distillation to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2,2,2-trifluoroethanamine hydrochloride undergoes various chemical reactions, including:
Substitution reactions: Where the trifluoromethyl group can be replaced by other functional groups.
Oxidation and reduction reactions: Involving the amine group.
Condensation reactions: With carboxylic acids to form amides.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Solvents: Common solvents include water, methanol, and dichloromethane.
Major Products Formed
Amides: Formed through condensation reactions with carboxylic acids.
Substituted amines: Formed through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar reactivity but without the ethyl group.
2,2-Difluoroethylamine: A compound with two fluorine atoms instead of three.
3,3,3-Trifluoropropylamine: A compound with a longer carbon chain.
Uniqueness
N-ethyl-2,2,2-trifluoroethanamine hydrochloride is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethyl group provides additional reactivity sites .
Eigenschaften
IUPAC Name |
N-ethyl-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-2-8-3-4(5,6)7;/h8H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUREOAGNLWCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080474-98-1 | |
| Record name | ethyl(2,2,2-trifluoroethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)



![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)





![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)

